![molecular formula C22H16O2 B2483668 2-(Naphthalen-1-ylmethoxy)naphthalene-1-carbaldehyde CAS No. 692771-20-3](/img/structure/B2483668.png)
2-(Naphthalen-1-ylmethoxy)naphthalene-1-carbaldehyde
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Description
2-(Naphthalen-1-ylmethoxy)naphthalene-1-carbaldehyde, also known as NMI, is a fluorescent probe that has been widely used in various scientific research studies. It is a highly sensitive and selective probe that can detect various biomolecules, such as proteins, nucleic acids, and lipids.
Scientific Research Applications
- The compound’s fluorescence properties allow for real-time monitoring and visualization, making it valuable in bioimaging and environmental sensing applications .
- Researchers have utilized this compound to create novel derivatives with tailored properties, including potential drug candidates or materials for optoelectronics .
- These studies contribute to our understanding of photochemical processes and guide the design of related compounds for specific applications .
- By modifying the substituents, scientists aim to create liquid crystals with desired properties for displays, sensors, and other optoelectronic devices .
- These sensors can selectively recognize specific analytes (such as volatile organic compounds or gases) based on interactions with the aldehyde group, leading to potential applications in environmental monitoring and safety .
Fluorescent Probes and Sensors
Organic Synthesis and Functionalization
Photophysical Studies
Materials Science and Liquid Crystals
Chemical Sensors and Detectors
Biological Applications
properties
IUPAC Name |
2-(naphthalen-1-ylmethoxy)naphthalene-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O2/c23-14-21-20-11-4-2-7-17(20)12-13-22(21)24-15-18-9-5-8-16-6-1-3-10-19(16)18/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOLVTKVUYFTMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=C(C4=CC=CC=C4C=C3)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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